molecular formula C21H15Cl2N3O2 B7758190 3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride

3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride

Cat. No.: B7758190
M. Wt: 412.3 g/mol
InChI Key: UXVPCCNESMHPHI-UHFFFAOYSA-N
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Description

3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride is a complex organic compound that belongs to the quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Properties

IUPAC Name

3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O2.ClH/c22-15-10-8-13(9-11-15)19-24-18-7-2-1-6-17(18)20(25-19)23-16-5-3-4-14(12-16)21(26)27;/h1-12H,(H,26,27)(H,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVPCCNESMHPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)NC4=CC=CC(=C4)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with formamide to form the quinazoline ring . The final step involves the coupling of the quinazoline derivative with benzoic acid under acidic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives .

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